

# Spectroscopic data for (S)-(-)-2-(Boc-amino)-1,5-pentanediol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-(-)-2-(Boc-amino)-1,5-pentanediol

Cat. No.: B061154

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A comprehensive analysis of the spectroscopic properties of **(S)-(-)-2-(Boc-amino)-1,5-pentanediol** is crucial for its application in chemical research and drug development. This technical guide provides a detailed overview of its spectroscopic signature, experimental protocols for its synthesis and analysis, and a logical framework for structural confirmation. While specific published spectra for this compound are not widely available, this guide presents predicted data based on established principles of spectroscopy and analysis of analogous structures.

## Physicochemical Properties

Basic physicochemical information for **(S)-(-)-2-(Boc-amino)-1,5-pentanediol** is summarized below.

Property	Value	Reference
CAS Number	162955-48-8	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>10</sub> H <sub>21</sub> NO <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	219.28 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	59-62 °C	<a href="#">[2]</a>
Optical Activity	[ $\alpha$ ] <sub>20</sub> /D -15° (c = 1 in chloroform)	<a href="#">[2]</a>

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(S)-(-)-2-(Boc-amino)-1,5-pentanediol**. These predictions are based on the analysis of its chemical structure and comparison with known spectroscopic data of similar compounds.

### <sup>1</sup>H NMR (Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl<sub>3</sub> Frequency: 400 MHz

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~4.80	d	1H	-NH-
~3.65	m	2H	-CH <sub>2</sub> -OH (C1)
~3.60	t	2H	-CH <sub>2</sub> -OH (C5)
~3.50	m	1H	-CH- (C2)
~1.70 - 1.40	m	4H	-CH <sub>2</sub> - (C3, C4)
1.44	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
~2.50 - 3.50	br s	2H	-OH (exchangeable)

### <sup>13</sup>C NMR Spectroscopy

Solvent: CDCl<sub>3</sub> Frequency: 100 MHz

Chemical Shift ( $\delta$ , ppm)	Assignment
~156.5	-C=O (Boc)
~79.5	-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
~65.0	-CH <sub>2</sub> -OH (C1)
~62.5	-CH <sub>2</sub> -OH (C5)
~53.0	-CH- (C2)
~30.0	-CH <sub>2</sub> - (C3)
~28.4	-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
~25.5	-CH <sub>2</sub> - (C4)

## IR (Infrared) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400 (broad)	Strong	O-H stretch (hydroxyl groups)
~3350	Medium	N-H stretch (amide)
2975, 2935, 2870	Medium	C-H stretch (aliphatic)
~1690	Strong	C=O stretch (Boc carbonyl)
~1520	Strong	N-H bend (amide II)
~1170	Strong	C-O stretch (Boc ester)
~1050	Strong	C-O stretch (primary alcohols)

## Mass Spectrometry (MS)

m/z Ratio	Predicted Fragment Ion
220.15	$[M+H]^+$
202.14	$[M - H_2O + H]^+$
164.12	$[M - C_4H_9O + H]^+$ or $[M - tBu + H]^+$
146.11	$[M - C_4H_9O_2 + H]^+$ or $[M - Boc + H]^+$
119.09	$[M - C_5H_9O_2]^+$ (unprotected amino diol)
102.09	$[M - C_5H_9O_2 - H_2O]^+$
57.07	$[C_4H_9]^+$ (tert-butyl cation)

## Experimental Protocols

### Synthesis of (S)-(-)-2-(Boc-amino)-1,5-pentanediol

This protocol is adapted from the synthesis of similar amino diols starting from L-glutamic acid.

- Esterification of L-Glutamic Acid:
  - Suspend L-glutamic acid (1 equivalent) in methanol (10 volumes).
  - Cool the suspension to 0 °C in an ice bath.
  - Slowly add thionyl chloride (2.2 equivalents) dropwise while maintaining the temperature below 10 °C.
  - After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.
  - Remove the solvent under reduced pressure to obtain dimethyl L-glutamate hydrochloride as a crude oil.
- N-Boc Protection:
  - Dissolve the crude dimethyl L-glutamate hydrochloride in dichloromethane (DCM, 10 volumes).

- Cool the solution to 0 °C.
- Add triethylamine (4 equivalents) dropwise, followed by di-tert-butyl dicarbonate (Boc)<sub>2</sub>O (1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
- Allow the reaction to warm to room temperature and stir for 8-12 hours.
- Wash the reaction mixture with saturated aqueous NaHCO<sub>3</sub>, followed by brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to yield (S)-dimethyl 2-(tert-butoxycarbonylamino)pentanedioate.

- Reduction to the Diol:
  - Dissolve the Boc-protected diester in anhydrous tetrahydrofuran (THF, 15 volumes) under an inert atmosphere (e.g., nitrogen or argon).
  - Cool the solution to 0 °C.
  - Slowly add lithium borohydride (LiBH<sub>4</sub>) (4 equivalents) portion-wise.
  - Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.
  - Cool the reaction back to 0 °C and quench by the slow addition of water, followed by 1 M HCl until the solution is acidic.
  - Extract the product with ethyl acetate (3 x 10 volumes).
  - Wash the combined organic layers with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure **(S)-(-)-2-(Boc-amino)-1,5-pentanediol**.

## Spectroscopic Analysis

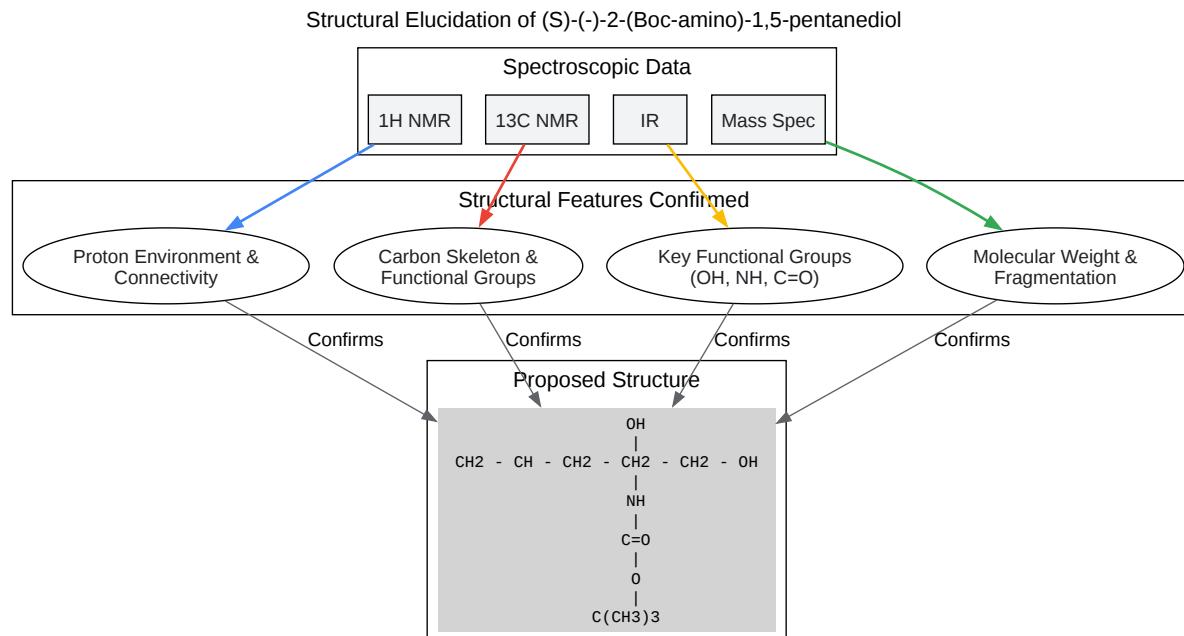
- NMR Spectroscopy:

- Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- Transfer the solution to a 5 mm NMR tube.
- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field spectrometer.
- Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shifts using the residual solvent peak as a reference.

- IR Spectroscopy:
  - Acquire the IR spectrum using an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
  - Place a small amount of the solid sample directly on the ATR crystal.
  - Record the spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- Mass Spectrometry:
  - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
  - Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
  - Acquire the mass spectrum in positive ion mode to observe the protonated molecule  $[\text{M}+\text{H}]^+$  and characteristic fragment ions.

## Visualization of Structural Elucidation

The following diagram illustrates the logical workflow of how the different spectroscopic techniques contribute to the structural confirmation of **(S)-(-)-2-(Boc-amino)-1,5-pentanediol**.



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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)